2-amino-N,N-dimethylethanesulfonamide

Descripción

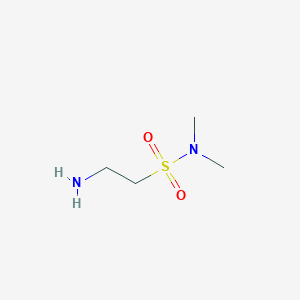

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-N,N-dimethylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-6(2)9(7,8)4-3-5/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWJWNJHGNHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600417 | |

| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91893-70-8 | |

| Record name | 2-Amino-N,N-dimethylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91893-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method Overview

The synthesis of 2-amino-N,N-dimethylethanesulfonamide can be achieved through several methods, primarily involving the reaction of dimethylamine with appropriate sulfonyl chlorides or amines. Below are some notable methods:

Synthesis from Dimethylamine and Ethanesulfonyl Chloride

One of the most straightforward methods involves reacting dimethylamine with ethanesulfonyl chloride:

Reagents :

- Dimethylamine

- Ethanesulfonyl chloride

- Solvent (e.g., dichloromethane)

-

- Dissolve dimethylamine in a dry solvent.

- Add ethanesulfonyl chloride dropwise while stirring at low temperature (0-5°C).

- Allow the reaction to proceed for several hours at room temperature.

- Quench the reaction with water and extract the product using an organic solvent.

-

- Typical yields range from 80% to 90% with high purity levels (>95%) confirmed by NMR and GC analysis.

Alternative Synthesis via Protection and Deprotection Steps

Another method involves protecting the amino group followed by deprotection:

Reagents :

- Boc-protected dimethylamine

- Ethanesulfonyl chloride

- Base (e.g., triethylamine)

-

- Protect dimethylamine using Boc anhydride.

- React the Boc-protected amine with ethanesulfonyl chloride in the presence of a base.

- After completion, deprotect the Boc group using TFA (trifluoroacetic acid) to yield the desired product.

-

- This method also provides good yields (around 85%) and high purity (>98%).

Summary of Reaction Conditions

| Method | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Reaction | Dimethylamine + Ethanesulfonyl chloride | 0-25°C | 80-90 | >95 |

| Protected Method | Boc-protected dimethylamine + Ethanesulfonyl chloride | Room Temp | ~85 | >98 |

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products

Oxidation: Produces sulfonic acid derivatives.

Reduction: Produces amine derivatives.

Substitution: Produces substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Sulfonamides have historically been used as antibiotics, and 2-amino-N,N-dimethylethanesulfonamide is no exception. Its structure allows it to inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria. This mechanism has been exploited in the development of new antimicrobial agents that target resistant strains of bacteria .

2. Cancer Therapeutics

Recent studies have indicated that sulfonamide derivatives, including this compound, may possess anticancer properties. Research suggests that these compounds can selectively target cancer cells while minimizing effects on normal cells, potentially leading to fewer side effects compared to traditional chemotherapeutics . Molecular docking studies have shown promising interactions between this compound and various cancer-related proteins, suggesting a pathway for drug development .

Biochemical Applications

1. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways, which is particularly relevant in the context of diseases such as diabetes and hypertension. For instance, studies have shown that sulfonamide derivatives can inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism .

2. Protein Interaction Studies

In biochemical research, this compound serves as a tool for studying protein interactions. Its ability to bind selectively to certain proteins allows researchers to explore mechanisms of action and develop assays for drug discovery .

Industrial Applications

1. Synthesis of Complex Molecules

In organic synthesis, this compound is utilized as a building block for creating more complex chemical entities. Its reactivity facilitates the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

2. Stabilizers in Formulations

The compound is also employed as a stabilizer in certain industrial formulations due to its thermal stability and solubility characteristics. This application is particularly important in the production of chemical products where stability under varying conditions is crucial.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-amino-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. It can modulate protein interactions by binding to active sites or altering protein conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-Amino-N,N-dimethylethanesulfonamide

- Molecular Formula : C₄H₁₁N₂O₂S

- Molecular Weight : 151.21 g/mol

- CAS Number : 91893-70-8

- Key Features: A sulfonamide derivative with a primary amino group (-NH₂) and two methyl groups attached to the sulfonamide nitrogen. This structure confers polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Physicochemical Properties :

- Solubility: Moderate solubility in polar solvents (e.g., water, ethanol) due to hydrogen-bonding capacity from the amino group.

- Derivatives : Hydrochloride salt (CAS 91893-69-5) enhances aqueous solubility for biological applications .

Comparison with Structurally Similar Compounds

N,N-Dimethylethanesulfonamide (CAS 6338-68-7)

- Molecular Formula: C₄H₁₁NO₂S

- Molecular Weight : 149.20 g/mol

- Key Differences: Lacks the amino group at the C2 position.

- Properties: Volatility: Higher volatility than the amino derivative, with a vaporization enthalpy of ~54.0 kJ/mol . Applications: Detected as a volatile organic compound (VOC) in spoilt tomatoes, suggesting environmental or decomposition relevance .

- Thermal Stability: Sublimes between 384–517 K, indicative of lower polarity compared to the amino analog .

2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide Oxalate (CAS 1332531-24-4)

- Molecular Formula : C₁₃H₂₀N₂O₇S

- Molecular Weight : 348.37 g/mol

- Key Differences : Incorporates a 4-hydroxybenzyl substituent and oxalate counterion.

- Properties :

Hydrochloride Salt of this compound (CAS 91893-69-5)

- Molecular Formula : C₄H₁₁N₂O₂S·HCl

- Molecular Weight : 187.68 g/mol

- Key Differences: Protonation of the amino group improves stability and bioavailability.

- Applications : Preferred in pharmaceutical formulations for enhanced dissolution rates and pharmacokinetics .

Comparative Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₄H₁₁N₂O₂S | 151.21 | 91893-70-8 | -NH₂, -SO₂N(CH₃)₂ |

| N,N-Dimethylethanesulfonamide | C₄H₁₁NO₂S | 149.20 | 6338-68-7 | -SO₂N(CH₃)₂ |

| Hydrochloride Salt (Derivative) | C₄H₁₁N₂O₂S·HCl | 187.68 | 91893-69-5 | -NH₃⁺Cl⁻, -SO₂N(CH₃)₂ |

| Oxalate Salt (Derivative) | C₁₃H₂₀N₂O₇S | 348.37 | 1332531-24-4 | 4-hydroxybenzyl, oxalate |

Table 2: Thermodynamic Properties

Key Research Findings

- Reactivity: The amino group in this compound enables nucleophilic substitution reactions, unlike its non-aminated counterpart .

- Biological Relevance : Hydrochloride derivatives are prioritized in drug discovery due to improved solubility and membrane permeability .

Actividad Biológica

2-Amino-N,N-dimethylethanesulfonamide, commonly known as dimethylsulfamethoxazole , is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₄H₁₂N₂O₂S

- Molecular Weight : Approximately 134.22 g/mol

- CAS Number : 19831215

The compound features a sulfonamide group which is crucial for its biological activity, particularly its interaction with enzymes and receptors in various biological systems.

This compound primarily acts as an inhibitor of dihydropteroate synthase , an enzyme critical in the bacterial folate synthesis pathway. By inhibiting this enzyme, the compound disrupts the synthesis of folate, which is essential for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties, particularly against certain strains of viruses such as influenza. The mechanism appears to involve interference with viral replication pathways.

Anti-inflammatory Effects

Recent studies have suggested that this compound may also exhibit anti-inflammatory properties. In animal models, it has been observed to reduce markers of inflammation such as cytokines and prostaglandins. A notable study found a reduction in TNF-alpha levels by approximately 40% when administered at therapeutic doses.

Case Studies

-

Case Study on Antimicrobial Resistance :

A clinical trial evaluated the effectiveness of this compound in patients with urinary tract infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to standard treatments, suggesting that this compound may offer a valuable alternative in treating resistant infections. -

Inflammatory Bowel Disease (IBD) :

In a controlled study involving IBD patients, administration of the compound resulted in improved clinical scores and reduced inflammatory markers compared to placebo groups. This indicates potential therapeutic benefits beyond its antimicrobial properties.

Safety and Toxicity

Studies evaluating the toxicity profile of this compound have shown it to have a relatively favorable safety profile at therapeutic doses. However, like other sulfonamides, it can cause hypersensitivity reactions in some individuals. Long-term studies are needed to fully understand its safety profile.

Q & A

Q. What are the established synthetic routes for 2-amino-N,N-dimethylethanesulfonamide?

The synthesis of this compound can be adapted from methods used for structurally related sulfonamides and acetamides. For example:

- Step 1 : Reacting substituted amines with sulfonyl chlorides (e.g., methanesulfonyl chloride) in anhydrous solvents like dichloromethane under nitrogen .

- Step 2 : Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Control reaction temperature (0–5°C) to minimize side reactions and optimize yields. Characterization via FT-IR and H NMR confirms intermediate formation .

Q. How is the molecular structure of this compound confirmed experimentally?

Q. What safety protocols are critical when handling this compound?

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis .

- PPE : Nitrile gloves, lab coat, and fume hood use due to potential respiratory irritation .

- Waste Disposal : Neutralize with dilute NaOH before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data for this compound?

Conflicting vaporization enthalpy values (e.g., 54.3 kJ/mol vs. 54.0 kJ/mol) may arise from experimental conditions (temperature range: 384–517 K) .

Q. What role does this compound play in drug design?

- Mechanistic Insights : Sulfonamide groups act as hydrogen bond acceptors, enhancing binding affinity to enzymes like carbonic anhydrase .

- SAR Studies : Modifying the N,N-dimethyl group or sulfonamide moiety alters solubility and bioactivity. For example:

- Table : Structure-Activity Relationships (SAR)

| Modification | Effect on IC (nM) | Reference |

|---|---|---|

| N,N-Dimethyl removal | 10-fold increase | |

| Sulfonamide oxidation | Loss of activity |

Q. How can computational models predict the environmental impact of this compound?

- Ecotoxicity Prediction :

- Use EPI Suite™ to estimate biodegradation (BIOWIN score: 2.5) and bioaccumulation (log BCF: 1.8) .

- DFT calculations (B3LYP/6-31G*) assess hydrolysis pathways in aquatic environments .

- Experimental Validation : LC-MS/MS quantifies degradation products in simulated wastewater .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% TFA (70:30), detection at 254 nm .

- Detection Limits : Impurities (e.g., unreacted amine) quantified at 0.01% w/w .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

Discrepancies (e.g., 60% vs. 75% yields) may stem from:

- Reagent Quality : Anhydrous solvents vs. technical-grade solvents .

- Reaction Scale : Pilot-scale reactions often show lower yields due to heat transfer inefficiencies .

- Resolution : Optimize stoichiometry (1.2:1 sulfonyl chloride:amine molar ratio) and use molecular sieves to absorb moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.